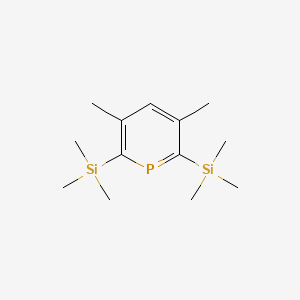
Phosphorin, 3,5-dimethyl-2,6-bis(trimethylsilyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphorin, 3,5-dimethyl-2,6-bis(trimethylsilyl)-, is a compound belonging to the class of organophosphorus compounds. It is characterized by the presence of phosphorus atoms bonded to organic groups. This compound is notable for its unique structure, which includes trimethylsilyl groups, making it a valuable reagent in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phosphorin, 3,5-dimethyl-2,6-bis(trimethylsilyl)- typically involves the reaction of halogenophosphines with organometallic reagents . One common method is the reaction of hydrophosphoryl compounds with hexamethyldisilazane in the presence of zinc sulfate and diethylamine at room temperature . This reaction yields trimethylsilyl esters of phosphorus(III) acids in high yields (89-94%) within 4 hours . The reaction does not require specially prepared solvents or an inert atmosphere, making it a convenient and efficient synthetic route.
Industrial Production Methods
Industrial production of Phosphorin, 3,5-dimethyl-2,6-bis(trimethylsilyl)- often involves large-scale reactions using similar methods as described above. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Phosphorin, 3,5-dimethyl-2,6-bis(trimethylsilyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphorus(V) derivatives.
Reduction: Reduction reactions can convert the compound back to its phosphorus(III) state.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve mild temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include phosphorus(V) derivatives, reduced phosphorus(III) compounds, and substituted phosphorin derivatives. These products are valuable intermediates in the synthesis of more complex organophosphorus compounds.
Aplicaciones Científicas De Investigación
Phosphorin, 3,5-dimethyl-2,6-bis(trimethylsilyl)- has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various organic synthesis reactions, including the Michaelis-Arbuzov reaction.
Biology: The compound is used in the synthesis of biologically active molecules and as a probe in biochemical studies.
Medicine: It is employed in the development of pharmaceuticals and as a precursor for drug synthesis.
Industry: The compound is used in the production of specialty chemicals, polymers, and materials with unique properties.
Mecanismo De Acción
The mechanism of action of Phosphorin, 3,5-dimethyl-2,6-bis(trimethylsilyl)- involves its ability to act as a nucleophile or electrophile in various chemical reactions. The trimethylsilyl groups enhance the stability and reactivity of the compound, allowing it to participate in a wide range of reactions. The molecular targets and pathways involved depend on the specific reaction and application.
Comparación Con Compuestos Similares
Phosphorin, 3,5-dimethyl-2,6-bis(trimethylsilyl)- can be compared with other similar organophosphorus compounds, such as:
These compounds share similar structural features and reactivity but differ in their specific applications and properties. Phosphorin, 3,5-dimethyl-2,6-bis(trimethylsilyl)- is unique due to its high stability and reactivity, making it a valuable reagent in various chemical and industrial processes.
Propiedades
Número CAS |
355126-09-9 |
|---|---|
Fórmula molecular |
C13H25PSi2 |
Peso molecular |
268.48 g/mol |
Nombre IUPAC |
(3,5-dimethyl-6-trimethylsilylphosphinin-2-yl)-trimethylsilane |
InChI |
InChI=1S/C13H25PSi2/c1-10-9-11(2)13(16(6,7)8)14-12(10)15(3,4)5/h9H,1-8H3 |
Clave InChI |
NMEVTZGPWKDJMK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(P=C1[Si](C)(C)C)[Si](C)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3,5,7-Tetraoxa-4-silaspiro[3.3]heptane-2,6-dione](/img/structure/B14250202.png)

![4-[3-(4-Aminophenyl)prop-2-yn-1-yl]pyridine-2,6-dicarboxylic acid](/img/structure/B14250215.png)
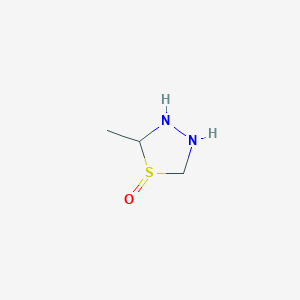
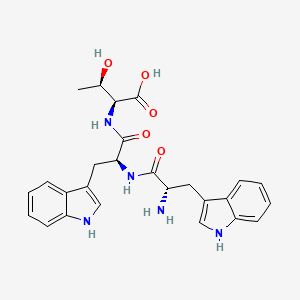
![2,6,10,14,18,22-Hexaazaspiro[11.11]tricosane](/img/structure/B14250229.png)
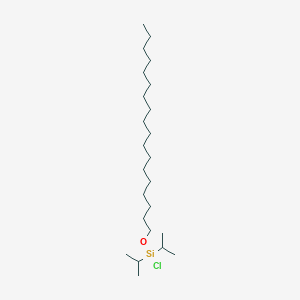
![N-Heptyl-N'-[3-(triethoxysilyl)propyl]urea](/img/structure/B14250242.png)
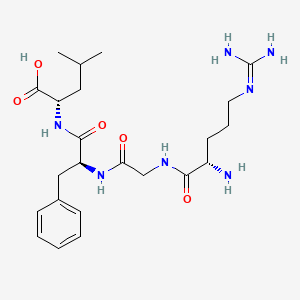
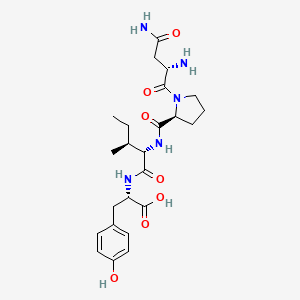
![1-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid,2-oxo-3,6-diphenyl-,1,1-dimethylethyl ester,(3S,5S,6R)-](/img/structure/B14250255.png)

![Formic acid;2-[2-(2-hexoxyethoxy)ethoxy]ethanol](/img/structure/B14250268.png)
![Phosphonic acid, [2-(2,5-dimethoxyphenyl)-2-oxoethyl]-, dimethyl ester](/img/structure/B14250286.png)
